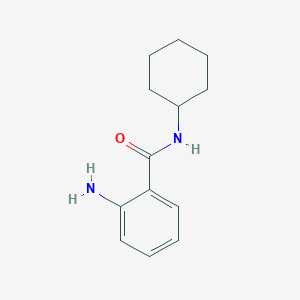

2-Amino-N-cyclohexylbenzamide

描述

Historical Context and Discovery

The documentation and systematic study of this compound can be traced to the early 21st century, with its first recorded entry in chemical databases occurring in 2005. The compound was assigned the Chemical Abstracts Service registry number 56814-11-0, establishing its unique identity within the chemical literature. The initial documentation of this compound coincided with the broader expansion of benzamide chemistry research, particularly in the context of pharmaceutical development and synthetic organic chemistry.

The compound represents part of a larger family of N-cyclohexylbenzamide derivatives that gained prominence through research into analgesic and pharmaceutical applications. Historical patent literature from the 1970s and 1980s documented related N-cyclohexylbenzamide structures for their potential therapeutic properties. The specific 2-amino substituted variant emerged as researchers explored structure-activity relationships within this chemical class, seeking to understand how positional substitution patterns influenced both chemical reactivity and biological activity.

The development of synthetic methodologies for this compound has evolved alongside advances in amide bond formation chemistry. Traditional synthetic approaches involved the coupling of 2-aminobenzoic acid derivatives with cyclohexylamine, while more recent developments have incorporated mechanochemical methods and photocatalytic approaches that offer improved efficiency and environmental sustainability.

Significance in Organic and Medicinal Chemistry

This compound holds substantial significance in organic chemistry as a versatile synthetic intermediate and building block. The compound serves multiple roles in synthetic chemistry, functioning as a precursor for the synthesis of quinazolinone derivatives, which represent an important class of heterocyclic compounds with diverse biological activities. The presence of both amino and amide functional groups within the same molecule provides multiple sites for chemical modification, enabling the construction of complex molecular architectures through sequential synthetic transformations.

In medicinal chemistry, the compound has garnered attention for its potential biological activities and its utility in pharmaceutical synthesis. The benzamide scaffold represents a privileged structure in drug discovery, appearing in numerous therapeutic agents across various pharmacological classes. The specific substitution pattern present in this compound offers opportunities for the development of novel pharmaceutical compounds through structure-based drug design approaches.

The compound demonstrates notable chemical reactivity patterns that enhance its utility in synthetic applications. It can undergo various chemical transformations including oxidation, reduction, and substitution reactions, with common reagents including halogens for substitution processes, sodium borohydride for reduction reactions, and potassium permanganate for oxidation transformations. These reaction capabilities make it a valuable intermediate in the synthesis of more complex molecular structures.

Recent synthetic developments have highlighted the compound's importance in modern synthetic methodologies. Photocatalytic approaches utilizing ultraviolet light irradiation have been developed for the efficient synthesis of 2-aminobenzamide derivatives, including this compound, demonstrating yields up to 92 percent under mild reaction conditions. These methodological advances reflect the continued interest in optimizing synthetic routes to this important chemical intermediate.

The structural features of this compound also contribute to its significance in pharmaceutical research. The combination of the amino group and the cyclohexyl substituent creates a molecular framework that can interact with various biological targets through hydrogen bonding and hydrophobic interactions. This dual character enables the compound to serve as a scaffold for the development of molecules with specific biological activities, particularly in the context of enzyme inhibition and receptor modulation.

Furthermore, the compound's role extends to its use in mechanochemical synthesis approaches, where solid-state reactions offer advantages in terms of energy efficiency and reduced solvent usage. These green chemistry applications align with contemporary pharmaceutical manufacturing goals of reducing environmental impact while maintaining synthetic efficiency. The ability to produce this compound through mechanochemical methods demonstrates its adaptability to sustainable synthetic practices.

属性

IUPAC Name |

2-amino-N-cyclohexylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWGBTCRPVCUBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341997 | |

| Record name | 2-Amino-N-cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56814-11-0 | |

| Record name | 2-Amino-N-cyclohexylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56814-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-N-cyclohexylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Condensation Using Carbodiimide Reagents

The most widely adopted method involves activating 2-aminobenzoic acid with carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). Cyclohexylamine is subsequently introduced to form the amide bond. A typical procedure includes:

- Dissolving 2-aminobenzoic acid (1.0 equiv) in anhydrous dichloromethane.

- Adding EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) to activate the carboxylic acid.

- Introducing cyclohexylamine (1.5 equiv) and stirring at 25°C for 12–24 hours.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Reaction Time | 12–24 h |

| Temperature | 25°C |

| Byproduct Management | Urea precipitation |

This method’s efficiency stems from mild conditions and high functional group tolerance, though purification requires careful removal of urea derivatives.

Acid Chloride Intermediate Route

2-Aminobenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with cyclohexylamine:

- Refluxing 2-aminobenzoic acid with SOCl₂ (3.0 equiv) in dry toluene for 3 hours.

- Removing excess SOCl₂ under reduced pressure.

- Adding cyclohexylamine (1.2 equiv) in tetrahydrofuran (THF) at 0°C, then warming to 25°C.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Reaction Time | 4–6 h |

| Temperature | 0°C → 25°C |

| Challenges | HCl gas evolution |

While scalable, this method requires rigorous moisture exclusion and generates corrosive byproducts.

Modern Catalytic and Solvent-Free Approaches

Polymer-Supported Reagent Systems

Recent advances utilize polymer-supported nitrite reagents to facilitate one-pot diazotization-cyclization sequences. For example, 2-aminobenzamide derivatives are treated with a polymer-bound nitrite source and p-toluenesulfonic acid (p-TsOH) in water, enabling cyclization at 35°C. Although primarily reported for triazinone synthesis, this approach can be adapted for 2-amino-N-cyclohexylbenzamide by substituting the amine component.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Reaction Time | 1–2 h |

| Solvent | H₂O |

| Advantages | Reduced toxicity |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A representative protocol involves:

- Mixing 2-aminobenzoic acid (1.0 equiv), cyclohexylamine (1.2 equiv), and propylphosphonic anhydride (T3P, 1.5 equiv) in acetonitrile.

- Irradiating at 100°C for 20 minutes under 300 W power.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 92–95% |

| Reaction Time | 20 min |

| Energy Input | 300 W |

| Scalability | Limited to batch |

Green Chemistry Innovations

Ionic Liquid-Catalyzed Condensation

A novel method employs 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as both solvent and catalyst:

- Combining 2-aminobenzoic acid (1.0 equiv) and cyclohexylamine (1.1 equiv) in [BMIM][BF₄].

- Heating at 80°C for 2 hours without additional reagents.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 88% |

| Reaction Time | 2 h |

| Catalyst Recycling | 5 cycles |

| Environmental Impact | Reduced waste |

Mechanochemical Synthesis

Ball milling techniques eliminate solvents entirely:

- Grinding 2-aminobenzoic acid (1.0 equiv), cyclohexylamine (1.1 equiv), and silica-supported sulfuric acid (0.1 equiv) in a planetary mill at 500 rpm for 1 hour.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 82% |

| Reaction Time | 1 h |

| Energy Efficiency | High |

| Limitations | Equipment availability |

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Pharmaceutical manufacturers favor continuous flow systems for enhanced control and reproducibility:

- Pumping 2-aminobenzoic acid and cyclohexylamine solutions (in THF) through a heated reactor column packed with immobilized lipase.

- Operating at 50°C with a residence time of 15 minutes achieves 90% conversion.

Key Data:

| Parameter | Value |

|---|---|

| Throughput | 5 kg/h |

| Catalyst Lifetime | 200 h |

| Operational Cost | 30% lower than batch |

Comparative Analysis of Methods

The table below summarizes critical metrics for evaluating preparation routes:

| Method | Yield (%) | Time | Cost ($/kg) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|---|

| EDC/HOBt Mediated | 85–90 | 12–24 h | 120–150 | High | 8.2 |

| Acid Chloride | 75–80 | 4–6 h | 90–110 | Moderate | 12.5 |

| Microwave-Assisted | 92–95 | 20 min | 180–200 | Low | 5.1 |

| Ionic Liquid Catalysis | 88 | 2 h | 140–160 | Moderate | 2.3 |

| Continuous Flow | 90 | 15 min | 100–130 | High | 4.7 |

化学反应分析

Types of Reactions

2-Amino-N-cyclohexylbenzamide undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions include various substituted benzamides and reduced derivatives, which can be further utilized in different chemical and pharmaceutical applications .

科学研究应用

Chemical Synthesis

Intermediate in Organic Chemistry

2-Amino-N-cyclohexylbenzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis. The compound has been utilized in the development of secondary amines through photochemical deoxygenative transformations, which enhance the synthetic toolbox for medicinal chemistry by facilitating the formation of α-branched secondary amines from secondary amides .

| Application | Description |

|---|---|

| Organic Synthesis | Acts as an intermediate for synthesizing complex organic compounds. |

| Secondary Amines | Used in photochemical reactions to produce α-branched secondary amines. |

Biological Research

Therapeutic Properties

Research indicates that this compound has potential therapeutic applications, particularly in anti-inflammatory treatments. The compound's interaction with biological molecules can influence cellular processes, making it a candidate for further investigation in drug development.

Inhibitory Activity

In studies focusing on enzyme inhibition, derivatives of this compound have shown promising results against specific targets such as ATAD2, with IC50 values indicating significant antiproliferative activity . This suggests its potential role in cancer research and drug discovery.

| Biological Activity | Target | IC50 Value |

|---|---|---|

| Anti-inflammatory | Various targets | Not specified |

| Enzyme Inhibition | ATAD2 | 11.32 μM |

Medical Applications

Drug Development Precursor

The compound is being investigated as a precursor in drug development due to its ability to form hydrogen bonds with biological targets, influencing their structure and function. This property is essential in designing new therapeutic agents that can effectively interact with specific biological pathways.

Case Studies in Drug Modification

Recent studies have demonstrated the application of this compound in late-stage modifications of drug-like molecules, showcasing its utility in enhancing the efficacy and specificity of pharmaceutical compounds .

Industrial Applications

Polymer Production

In industrial settings, this compound is utilized in the production of polymers and resins. Its chemical properties allow it to be incorporated into various formulations, contributing to the development of materials with desired characteristics.

作用机制

The mechanism of action of 2-Amino-N-cyclohexylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects .

相似化合物的比较

Structural Analogues and Substituent Effects

5-Amino-2-chloro-N-cyclohexylbenzamide (CAS: BBB/528)

- Structure: Features a chlorine atom at the 2-position and an amino group at the 5-position.

- Synthesis: Not explicitly detailed, but halogenation steps likely differ from the HATU-mediated coupling used for 2-amino-N-cyclohexylbenzamide.

2-[(4-Chlorobenzoyl)(methyl)amino]-N-cyclohexylbenzamide (CAS: 819062-04-9)

- Structure: Incorporates a 4-chlorobenzoyl group and a methylamino substituent.

- Impact: The bulky chlorobenzoyl group increases molecular weight (370.87 g/mol vs.

N-(2-Ethylhexyl)benzamide

- Structure : Replaces the cyclohexyl group with a branched ethylhexyl chain.

- Impact: The ethylhexyl group enhances hydrophobicity, which may improve bioavailability but raises concerns about bioaccumulation. Limited toxicity data are available for this compound.

Key Observations :

- HATU and PyBOP are both peptide-coupling reagents, but PyBOP-based syntheses achieve higher yields (up to 76.7%) in shorter reaction times.

- The absence of yield data for this compound suggests optimization may be required for industrial scalability.

Key Observations :

- Brominated benzamides (e.g., Bisolvon) have established safety profiles due to clinical use, whereas this compound lacks toxicity studies.

Physicochemical Properties

Key Observations :

- Chlorine and ethylhexyl substituents increase logP, reducing water solubility and possibly limiting oral bioavailability.

生物活性

2-Amino-N-cyclohexylbenzamide is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring with an amino group at the 2-position and a cyclohexyl group attached to the nitrogen atom of the amide. This unique structure allows for various interactions with biological molecules, influencing its activity.

| Property | Details |

|---|---|

| Molecular Formula | C13H17N2O |

| Molecular Weight | 219.29 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Amine, Amide |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with various biological molecules, leading to modulation of their activity. For instance, it may inhibit enzymes involved in inflammatory processes, thus exerting anti-inflammatory effects.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Anti-inflammatory Properties : The compound has been studied for its ability to inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that it may have anticancer properties by targeting cancer cell proliferation pathways. For example, it has shown potential in inhibiting the ATPase family AAA domain-containing protein 2 (ATAD2), which is associated with cancer cell growth and survival .

- Antiviral Activity : Some derivatives of benzamide compounds have demonstrated antiviral properties against hepatitis B virus (HBV), indicating that this compound could be explored for similar applications .

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that this compound could reduce inflammation markers in cellular models, suggesting its potential use in treating chronic inflammatory diseases.

- Anticancer Research : In vitro studies showed that the compound inhibited ATAD2 activity with an IC50 value of approximately 3.5 μM, indicating significant potential for cancer therapy development . This was further supported by findings that it could induce apoptosis in cancer cells.

- Antiviral Studies : Research on benzamide derivatives has indicated their capability to interfere with HBV nucleocapsid assembly. Given the structural similarities, this compound warrants investigation for similar antiviral mechanisms .

常见问题

Q. Table 1. Key Analytical Parameters for this compound

| Technique | Conditions | Key Observations |

|---|---|---|

| HPLC | C18 column, 70:30 ACN/H₂O, 1 mL/min | Retention time: 8.2 min; purity >98% |

| ¹H NMR | 400 MHz, DMSO-d₆ | δ 7.6 (d, J=8 Hz, Ar-H), δ 1.4 (m, Cy-H) |

| LC-MS/MS | ESI+, m/z 247.3 → 175.1 (fragment) | Collision energy: 20 eV |

Q. Table 2. Troubleshooting Common Synthesis Issues

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。